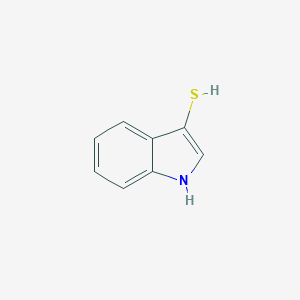

1H-Indole-3-thiol

Overview

Description

Synthesis Analysis

The synthesis of 1H-Indole-3-thiol derivatives can be achieved through various methods. One common approach involves the base-catalyzed conjugate addition of thiols to indolyl acrylic acids followed by in situ decarboxylation, providing a straightforward route to functionalized 3-(1-thio)ethyl-1H-indoles (Gao et al., 2009). Additionally, a green synthetic protocol utilizing water as the solvent under neutral conditions has been developed for the synthesis of 5,9b-dihydro-1H-[1,2,4]triazino[5,6-b]indole-3-thiols, highlighting the environmental friendliness of this method (Ramesh et al., 2011).

Molecular Structure Analysis

The molecular structure of 1H-Indole-3-thiol derivatives has been extensively studied using various spectroscopic techniques. For instance, the structure of 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole was elucidated through X-ray crystallography, FTIR, FT-Raman, and NMR analyses (Bhat et al., 2017). These studies provide valuable insights into the electronic and spatial configuration of the molecule, which are crucial for understanding its reactivity and properties.

Chemical Reactions and Properties

1H-Indole-3-thiol participates in a variety of chemical reactions, highlighting its versatility as a synthetic intermediate. For example, it can undergo highly enantioselective thiolation reactions, offering a pathway to 3-alkyl-indole or indoline derivatives with functional thiol groups (Chen et al., 2016). Additionally, transition metal-free direct C-H bond thiolation of indoles has been developed, further demonstrating the compound's chemical flexibility (Zou et al., 2012).

Scientific Research Applications

-

Multicomponent Reactions

- Field : Organic Chemistry

- Application : Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are important in the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .

- Methods : Multicomponent reactions (MCRs) have been extensively used for the synthesis of heterocyclic compounds . The attractiveness of the MCR approach is its easy operation, high selectivity and yield using minimum synthetic requirements .

- Results : The use of indole in multicomponent reactions has led to the synthesis of various heterocyclic compounds .

-

Biologically Active Compounds

- Field : Pharmacology

- Application : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

- Methods : The specific methods of application or experimental procedures would depend on the specific type of disorder being treated and the specific indole derivative being used .

- Results : Indoles, both natural and synthetic, show various biologically vital properties .

-

Synthesis of Alkaloids

- Field : Organic Chemistry

- Application : Indoles are significant heterocyclic systems in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .

- Methods : The specific methods of application or experimental procedures would depend on the specific type of alkaloid being synthesized and the specific indole derivative being used .

- Results : The application of indole derivatives in the synthesis of alkaloids has attracted increasing attention in recent years .

-

Construction of Spiroindolines

- Field : Organic Chemistry

- Application : Indoles are used in the construction of spiroindolines .

- Methods : The Ugi reaction of indole-3-aldehydes, propargylamine, acids, and isocyanides gave the products in good yields which reacted with Au (PPh 3)SbF 6 in chloroform to produce spiroindolines in moderate yields .

- Results : This methodology has been used for the synthesis of analogues of these products .

-

One-Pot Three Component Reaction

- Field : Organic Chemistry

- Application : Indoles are used in one-pot three component reactions .

- Methods : The reactions were performed via the one-pot three component reaction of indole, malononitrile and barbituric acids or 6-amino uracil derivatives in EtOH .

- Results : This methodology has led to the synthesis of 3-alkylated indole derivatives .

-

Preparation of Tetrahydropyrimidine-5-carbonitriles

- Field : Organic Chemistry

- Application : Indoles are used in the preparation of a wide variety of new 6-(1H-indol-3-yl)-2-oxo-4-aryl-1,2,3,4 tetrahydropyrimidine-5-carbonitriles .

- Methods : The preparation was accessed by combining 3-(cyanoacetyl)-indoles with an aryl-aldehyde and urea in the presence of PEG-400 and a catalytic amount of thiazolium anions (NHCs) .

- Results : This three-component reaction for the synthesis of functional .

Future Directions

While specific future directions for 1H-Indole-3-thiol are not mentioned in the retrieved papers, the study and development of indole derivatives continue to be a significant area of research in organic chemistry . The exploration of novel methods of synthesis and the investigation of their biological activities are potential areas of future research .

properties

IUPAC Name |

1H-indole-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFRUBQVZGVXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197392 | |

| Record name | 1H-Indole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-3-thiol | |

CAS RN |

480-94-4 | |

| Record name | 1H-Indole-3-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

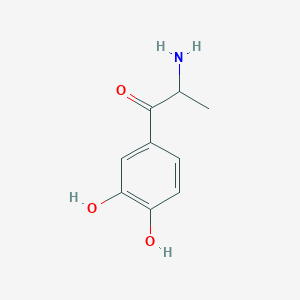

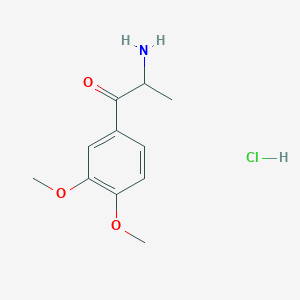

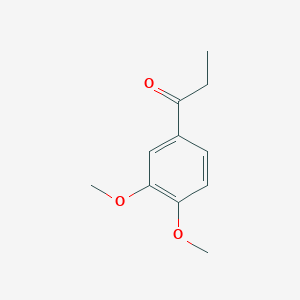

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3,4-Bis(phenylmethoxy)phenyl]propan-1-one](/img/structure/B16218.png)

![4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one](/img/structure/B16230.png)

![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)